2-(Diphenylphosphino)terephthalic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

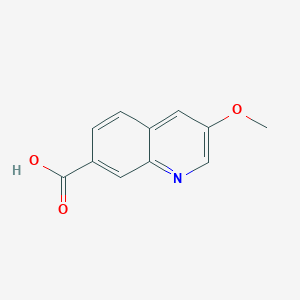

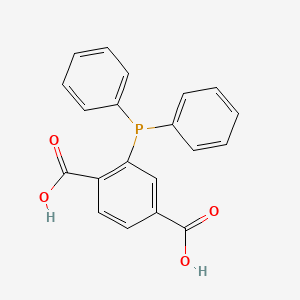

2-(Diphenylphosphino)terephthalic acid is a chemical compound with the molecular formula C20H15O4P . It has an average mass of 350.305 Da and a monoisotopic mass of 350.070801 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-(diphenylphosphino)- .

Molecular Structure Analysis

The molecular structure of 2-(Diphenylphosphino)terephthalic acid consists of a terephthalic acid moiety with a diphenylphosphino group attached . The molecule has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .

Physical And Chemical Properties Analysis

2-(Diphenylphosphino)terephthalic acid has a boiling point of 539.0±45.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.5 mmHg at 25°C, and it has an enthalpy of vaporization of 85.9±3.0 kJ/mol . The flash point is 279.8±28.7 °C .

Applications De Recherche Scientifique

Click Chemistry Reactions

This compound is suitable for click chemistry reactions . Click chemistry is a type of chemical synthesis characterized by its modularity, wide scope, and the high yields of its reactions. It’s often used in drug discovery and biotechnology.

Staudinger Ligation

2-(Diphenylphosphino)terephthalic acid can be used as a Staudinger ligation reagent for the conjugation of amine and azide containing compounds or biomolecules . The Staudinger ligation is a chemoselective reaction used in organic chemistry and biochemistry to form covalent bonds between molecular fragments.

Synthesis of Iminophosphoranes

The compound can react with amine functionalized molecules to form iminophosphoranes . Iminophosphoranes are used in a variety of chemical reactions, including the synthesis of other phosphorus-containing compounds.

Synthesis of Aza-ylides

The azide-molecule can then react with the newly labeled phosphine to form the aza-ylide . Aza-ylides are intermediates in several organic reactions and have applications in the synthesis of complex organic molecules.

Drug Delivery Research

2-(Diphenylphosphino)terephthalic acid is used in research on drug delivery . Its unique properties may allow it to be used to create more effective drug delivery systems.

Research on MOFs Linkers

This compound is used in research on MOFs (Metal-Organic Frameworks) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with potential applications in gas storage, separation, and catalysis.

Mécanisme D'action

Target of Action

It is known that this compound is used as a linker in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic compounds that can coordinate with the phosphine and carboxylic acid groups.

Mode of Action

The mode of action of 2-(Diphenylphosphino)terephthalic acid involves its interaction with its targets through its phosphine and carboxylic acid groups . The phosphine group can coordinate with metal ions, while the carboxylic acid groups can form hydrogen bonds with other organic compounds .

Biochemical Pathways

Given its role in the synthesis of mofs, it may influence pathways related to the transport and storage of gases, drug delivery, and catalysis .

Result of Action

As a component of mofs, it contributes to their unique properties such as high porosity, large surface area, and tunable functionality .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-(Diphenylphosphino)terephthalic acid . For instance, its reactivity and stability may be affected by the presence of oxygen or moisture .

Propriétés

IUPAC Name |

2-diphenylphosphanylterephthalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O4P/c21-19(22)14-11-12-17(20(23)24)18(13-14)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPYYNMORWSLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C=CC(=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diphenylphosphino)terephthalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.